Cas no 227094-07-7 (4-(Hydroxymethyl)-3-methylbenzonitrile)

4-(Hydroxymethyl)-3-methylbenzonitrile is a versatile intermediate in organic synthesis, characterized by the presence of both a hydroxymethyl and a nitrile functional group on a methyl-substituted benzene ring. This structure makes it valuable for further derivatization, particularly in pharmaceutical and agrochemical applications. The hydroxymethyl group allows for easy functionalization through esterification or etherification, while the nitrile group can be converted into carboxylic acids, amides, or other nitrogen-containing moieties. Its stable aromatic core and reactive sites enable precise modifications, making it a useful building block for constructing complex molecules. The compound is typically handled under standard laboratory conditions, with attention to compatibility due to its polar functional groups.
4-(Hydroxymethyl)-3-methylbenzonitrile structure
227094-07-7 structure
Product Name:4-(Hydroxymethyl)-3-methylbenzonitrile
CAS No:227094-07-7
MF:C9H9NO
MW:147.173862218857
CID:244920
PubChem ID:18327896
Update Time:2025-06-07

4-(Hydroxymethyl)-3-methylbenzonitrile Chemical and Physical Properties

Names and Identifiers

    • 4-(Hydroxymethyl)-3-methylbenzonitrile
    • Benzonitrile, 4-(hydroxymethyl)-3-methyl- (9CI)
    • Benzonitrile,4-(hydroxymethyl)-3-methyl-
    • 4-Hydroxymethyl-3-methylbenzonitrile
    • CJA09407
    • SB84496
    • FWFZOFOJIGRTLM-UHFFFAOYSA-N
    • CS-0210845
    • AKOS022174218
    • DS-6124
    • EN300-114948
    • 227094-07-7
    • CHEMBL4542244
    • DTXSID40592838
    • FT-0705871
    • Z1255402462
    • SCHEMBL410177
    • DB-294832
    • G54930
    • Inchi: 1S/C9H9NO/c1-7-4-8(5-10)2-3-9(7)6-11/h2-4,11H,6H2,1H3
    • InChI Key: FWFZOFOJIGRTLM-UHFFFAOYSA-N
    • SMILES: OCC1C=CC(C#N)=CC=1C

Computed Properties

  • Exact Mass: 147.068413911g/mol
  • Monoisotopic Mass: 147.068413911g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 11
  • Rotatable Bond Count: 1
  • Complexity: 170
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.1
  • Topological Polar Surface Area: 44Ų

4-(Hydroxymethyl)-3-methylbenzonitrile Pricemore >>

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